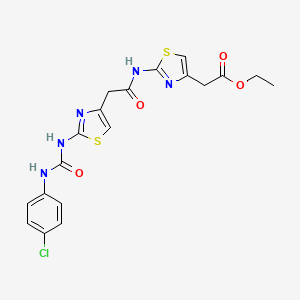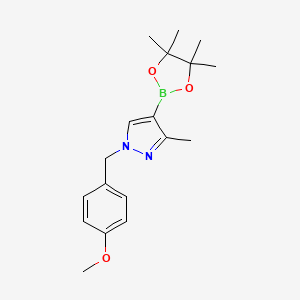
1-(4-Methoxybenzyl)-3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“1-(4-Methoxybenzyl)-3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrazole” is a chemical compound with the CAS Number: 1105039-88-0 and a molecular weight of 314.19 . It has a linear formula of C17H23BN2O3 .
Molecular Structure Analysis
The molecular structure of this compound can be determined using various techniques such as 1H and 13C NMR, IR, MS, and single crystal X-ray diffraction . The comparison of the actual value with the value calculated by density functional theory (DFT) shows that the crystal structures obtained by the two methods are consistent .
Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It should be stored in an inert atmosphere at 2-8°C .
Aplicaciones Científicas De Investigación
Pyrazole Derivatives in Heterocyclic Chemistry
Pyrazoles are recognized for their pivotal role as a core structure in the synthesis of diverse heterocyclic compounds, demonstrating significant applications in medicinal chemistry, agriculture, and material science. The unique reactivity of pyrazole derivatives allows for the development of innovative synthetic strategies facilitating the construction of complex molecular architectures. This reactivity is harnessed in the synthesis of compounds exhibiting a wide range of biological and pharmacological activities. The literature emphasizes the importance of pyrazoles in synthesizing heterocyclic compounds with potential applications across various scientific domains (Gomaa & Ali, 2020).
Bioactive Pyrazole Derivatives
The synthesis and biological evaluation of pyrazole derivatives have been a focal point of research, highlighting their significance in developing new therapeutic agents. These compounds have shown a wide array of biological activities, including antimicrobial, antifungal, antiviral, and antioxidant properties. Notably, pyrazole derivatives synthesized under specific conditions have demonstrated potential in addressing various agrochemical and pharmaceutical needs, underscoring their versatility and importance in scientific research (Sheetal et al., 2018).
Environmental and Analytical Applications
Beyond their biological activities, pyrazole derivatives also find applications in environmental science and analytical chemistry. For instance, certain pyrazole compounds serve as redox mediators in the treatment of organic pollutants, showcasing the role of these heterocycles in environmental remediation technologies. This application illustrates the adaptability of pyrazole derivatives in addressing contemporary environmental challenges through enzymatic degradation processes (Husain & Husain, 2007).
Safety and Hazards
Direcciones Futuras
Future research could focus on the potential applications of this compound in various fields such as organic synthesis, pharmacy, and biology . For instance, boronic acid compounds are used to protect diols in the organic synthesis of drugs, and they are utilized in the asymmetric synthesis of amino acids, Diels–Alder, and Suzuki coupling reactions .
Propiedades
IUPAC Name |
1-[(4-methoxyphenyl)methyl]-3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25BN2O3/c1-13-16(19-23-17(2,3)18(4,5)24-19)12-21(20-13)11-14-7-9-15(22-6)10-8-14/h7-10,12H,11H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVJHWVBDVVTAPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2C)CC3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25BN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methoxybenzyl)-3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrazole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2,4-dimethoxyphenyl)-2-[(4-oxo-3-phenyl-5H-pyrimido[5,4-b]indol-2-yl)sulfanyl]acetamide](/img/structure/B2441693.png)


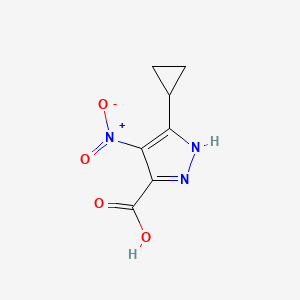
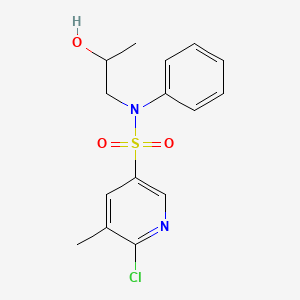


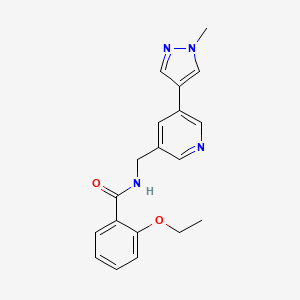
![N-(2,3-dichlorophenyl)-2-{[5-(pyridin-3-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2441706.png)
![((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(2,5-dimethylfuran-3-yl)methanone](/img/structure/B2441708.png)
![N-[3-(3-chlorobenzoyl)pyridin-2-yl]-2,2-dimethylpropanamide](/img/structure/B2441710.png)
![6-[(10aS)-7,8-dimethoxy-1,3-dioxo-10,10a-dihydro-5H-imidazo[1,5-b]isoquinolin-2-yl]hexanoic acid](/img/structure/B2441711.png)

